2-[(E)-({2-[(4-tert-butylbenzyl)sulfanyl]-1,3-benzothiazol-6-yl}imino)methyl]-4-nitrophenol
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Overview
Description
2-[(E)-({2-[(4-tert-butylbenzyl)sulfanyl]-1,3-benzothiazol-6-yl}imino)methyl]-4-nitrophenol is a complex organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a C=N bond, which is formed by the condensation of an amine with a carbonyl compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-({2-[(4-tert-butylbenzyl)sulfanyl]-1,3-benzothiazol-6-yl}imino)methyl]-4-nitrophenol typically involves a multi-step process. One common method starts with the preparation of the benzothiazole derivative, which is then reacted with 4-tert-butylbenzyl chloride to introduce the sulfanyl group. The resulting intermediate is then condensed with 4-nitrosalicylaldehyde under acidic conditions to form the final Schiff base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-[(E)-({2-[(4-tert-butylbenzyl)sulfanyl]-1,3-benzothiazol-6-yl}imino)methyl]-4-nitrophenol can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Alkylated or acylated phenolic derivatives.
Scientific Research Applications
2-[(E)-({2-[(4-tert-butylbenzyl)sulfanyl]-1,3-benzothiazol-6-yl}imino)methyl]-4-nitrophenol has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Mechanism of Action
The mechanism of action of 2-[(E)-({2-[(4-tert-butylbenzyl)sulfanyl]-1,3-benzothiazol-6-yl}imino)methyl]-4-nitrophenol involves its interaction with various molecular targets. The Schiff base moiety can coordinate with metal ions, forming stable complexes that can catalyze various chemical reactions. Additionally, the compound’s ability to undergo redox reactions allows it to modulate oxidative stress pathways, contributing to its biological activities .
Comparison with Similar Compounds
Similar Compounds
- 2-[(E)-({2-[(4-tert-butylbenzyl)sulfanyl]-1,3-benzothiazol-6-yl}imino)methyl]-4-aminophenol
- 2-[(E)-({2-[(4-tert-butylbenzyl)sulfanyl]-1,3-benzothiazol-6-yl}imino)methyl]-4-methoxyphenol
Uniqueness
Compared to similar compounds, 2-[(E)-({2-[(4-tert-butylbenzyl)sulfanyl]-1,3-benzothiazol-6-yl}imino)methyl]-4-nitrophenol stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the nitro group, in particular, enhances its potential as a precursor for further functionalization and as a candidate for various applications .
Properties
Molecular Formula |
C25H23N3O3S2 |
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Molecular Weight |
477.6 g/mol |
IUPAC Name |
2-[[2-[(4-tert-butylphenyl)methylsulfanyl]-1,3-benzothiazol-6-yl]iminomethyl]-4-nitrophenol |
InChI |
InChI=1S/C25H23N3O3S2/c1-25(2,3)18-6-4-16(5-7-18)15-32-24-27-21-10-8-19(13-23(21)33-24)26-14-17-12-20(28(30)31)9-11-22(17)29/h4-14,29H,15H2,1-3H3 |
InChI Key |
GBKLDZCFTXKQES-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CSC2=NC3=C(S2)C=C(C=C3)N=CC4=C(C=CC(=C4)[N+](=O)[O-])O |
Origin of Product |
United States |
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